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molecular formula C18H15F3O3 B8477926 4-{4-[4-(Trifluoromethyl)phenoxy]phenoxy}pent-1-en-3-one CAS No. 82967-84-8

4-{4-[4-(Trifluoromethyl)phenoxy]phenoxy}pent-1-en-3-one

Cat. No. B8477926
M. Wt: 336.3 g/mol
InChI Key: RPQFFZGCNCSOJY-UHFFFAOYSA-N
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Patent
US04529438

Procedure details

The alcohol (600 mg) is stirred with 5 ml of 35% HClO4 in CH2Cl2 (5 ml) for about 20 minutes. The solution is then extracted with CH2Cl2 followed by washing, drying and evaporation. The product is then purified by prep. thin layer chromatography to give 4-[4-(4-trifluoromethylphenoxy)phenoxy]-3-oxo-1-pentene, MS m/e 336 (M+).
Quantity
600 mg
Type
reactant
Reaction Step One
[Compound]
Name
HClO4
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:26])([F:25])[C:3]1[CH:24]=[CH:23][C:6]([O:7][C:8]2[CH:22]=[CH:21][C:11]([O:12][CH:13]([CH3:20])[C:14]([O:18]C)=[CH:15][CH2:16]O)=[CH:10][CH:9]=2)=[CH:5][CH:4]=1>C(Cl)Cl>[F:1][C:2]([F:25])([F:26])[C:3]1[CH:24]=[CH:23][C:6]([O:7][C:8]2[CH:22]=[CH:21][C:11]([O:12][CH:13]([CH3:20])[C:14](=[O:18])[CH:15]=[CH2:16])=[CH:10][CH:9]=2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
FC(C1=CC=C(OC2=CC=C(OC(C(=CCO)OC)C)C=C2)C=C1)(F)F
Name
HClO4
Quantity
5 mL
Type
reactant
Smiles
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The solution is then extracted with CH2Cl2
WASH
Type
WASH
Details
by washing
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
evaporation
CUSTOM
Type
CUSTOM
Details
The product is then purified by prep

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(OC2=CC=C(OC(C(C=C)=O)C)C=C2)C=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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